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Compound of Interest

Compound Name: Bilastine N-Oxide

Cat. No.: B15291705

A comprehensive review of the non-clinical safety
data of the parent compound, Bilastine, and its
implications for the N-Oxide metabolite.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilastine is a second-generation H1 antihistamine that is effective in the symptomatic treatment
of allergic rhinoconjunctivitis and urticaria.[1][2] It is known for its high selectivity for the H1
receptor and a favorable safety profile, characterized by a lack of sedative and cardiotoxic
effects.[1][2] Bilastine N-Oxide is a metabolite and degradation product of Bilastine.[3][4]
Understanding the toxicological profile of this N-oxide is crucial for a complete safety
assessment of Bilastine. This technical guide provides a detailed overview of the available non-
clinical safety data for Bilastine and discusses the potential toxicological profile of Bilastine N-
Oxide based on this information.

Toxicological Profile of Bilastine

The toxicological profile of Bilastine has been extensively evaluated in a variety of preclinical
studies. These studies have consistently demonstrated a wide safety margin for the compound.

Acute, Subchronic, and Chronic Toxicity
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Repeated-dose toxicity studies have been conducted in rats, mice, and beagle dogs for
durations of up to 52 weeks.[5][6] Across these studies, Bilastine was well-tolerated even at
high doses.

Key Findings:

» No mortality, ocular effects, or the appearance of nodules or masses were observed at doses
up to 2,000 mg/kg/day.[5][6]

» Any observed clinical signs, changes in body weight, food consumption, and clinical
chemistry or hematology parameters were generally of a low order, reversible, and only
occurred at the highest doses administered.[5][6]

» No signs of toxicity were observed in any organ in chronic toxicity studies with both oral and
intravenous administration.[7][8]

Carcinogenicity

Long-term carcinogenicity studies were conducted in both rats and mice over a period of 104
weeks.

Key Findings:
 Bilastine did not demonstrate any carcinogenic potential in these studies.[5][6][9]

e The types and incidences of lesions observed were comparable to those commonly found in
the strains and ages of the animals used and were not attributed to the administration of
Bilastine.[9]

Genotoxicity

While specific in vitro and in vivo genotoxicity assays for Bilastine were not detailed in the
provided search results, the overall favorable safety profile and lack of carcinogenicity suggest
a low potential for genotoxic effects.

Reproductive and Developmental Toxicity
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The effects of Bilastine on fertility, embryo-fetal development, and pre- and postnatal
development have been assessed in rats and rabbits.

Key Findings:
» No effects on fertility were observed.[7][8]

e There was no evidence of embryo-fetal toxicity or teratogenicity in studies conducted on
mice and rabbits.[7][8]

 Bilastine was well-tolerated in pregnant and lactating rats and their offspring at doses up to
1,000 mg/kg/day.[5][6]

o The No Observed Adverse Effect Level (NOAEL) for embryofetal development in rabbits was
determined to be 400 mg/kg/day, which was the highest dose evaluated.[5][6]

Safety Pharmacology

Safety pharmacology studies have been conducted to evaluate the potential effects of Bilastine
on major physiological systems.

Key Findings:
 Bilastine does not have any sedative side effects.[1]

» No cardiotoxic effects have been observed, and therapeutic doses do not alter the state of
alertness.[1][7]

 Bilastine does not enhance the central nervous system depressant effects of alcohol or
lorazepam.[1][10]

Quantitative Toxicological Data for Bilastine

The following table summarizes the key quantitative data from the preclinical toxicology studies
on Bilastine.
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Route of
Study Type Species Administratio  Key Metric Value Reference
n
Acute Toxicity  Mouse Oral No Mortality 5000 mg/kg [7]
Acute Toxicity  Rat Oral No Mortality 2000 mg/kg [7]
Acute Toxicity  Mouse Intravenous LD50 33 mg/kg [7]
Acute Toxicity  Rat Intravenous LD50 45-75 mg/kg [7]
Repeated-
o ] up to 2,000
Dose Toxicity ~ Rat, Mouse Oral No mortality [5][6]
mg/kg/day
(13 weeks)
Repeated-
o ] up to 2,000
Dose Toxicity ~ Beagle Dog Oral No mortality [51[6]
mg/kg/day
(52 weeks)
Carcinogenici
up to 2,000
ty (104 Rat, Mouse Oral No effects [5]1[6]
mg/kg/day
weeks)
Reproductive/
1,000
Development  Rat Oral NOAEL [5][6]
mg/kg/day
al
Embryofetal ) 400
Rabbit Oral NOAEL [5][6]
Development mg/kg/day

Metabolism and Toxicokinetics of Bilastine

Understanding the metabolism of Bilastine is key to inferring the toxicological profile of its N-

oxide metabolite.

Key Findings:

 Bilastine undergoes minimal metabolism in all species tested, including humans.[11][12]

e The majority of the administered dose is excreted unchanged in the urine and feces.[13]
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 Bilastine does not significantly interact with the cytochrome P450 (CYP) enzyme system as
an inhibitor or an inducer, indicating a low potential for drug-drug interactions via this
pathway.[11][14]

Experimental Protocols

While specific, detailed experimental protocols were not available in the search results, the
general methodologies can be inferred from the study descriptions. The following represents a
generalized workflow for a repeated-dose oral toxicity study, a common design in preclinical

toxicology.
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Caption: Generalized workflow for a repeated-dose oral toxicity study.
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The Profile of Bilastine N-Oxide

Bilastine N-Oxide is identified as a metabolite and a potential impurity or degradation product
of Bilastine.[3][4] The piperidine ring in the Bilastine structure is susceptible to oxidation,
leading to the formation of the N-oxide.[4]

Lack of Direct Toxicological Data

A comprehensive search of publicly available literature did not yield any specific toxicological
studies on Bilastine N-Oxide. Therefore, a direct assessment of its toxicity based on
experimental data is not possible at this time.

Inferred Toxicological Profile

Based on the extensive safety data for the parent compound, Bilastine, a scientifically informed
inference can be made about the likely toxicological profile of Bilastine N-Oxide.

o Low Systemic Exposure: Given that Bilastine undergoes minimal metabolism, the systemic
exposure to Bilastine N-Oxide in vivo is expected to be very low.[11][12]

o Favorable Profile of the Parent Drug: The parent drug, Bilastine, has a very favorable
toxicological profile with high NOAELSs in a wide range of studies.[5][6] It is generally
expected that metabolites of non-toxic parent compounds will also have a low order of
toxicity, unless the metabolic process introduces a structurally alerting feature.

o Nature of N-Oxidation: N-oxidation is a common metabolic pathway that often leads to
compounds that are more polar and more readily excreted than the parent drug. While some
N-oxides can be reactive, in the context of a well-tolerated parent compound with low
metabolic turnover, significant toxicity from the N-oxide is less likely.

The relationship between Bilastine and Bilastine N-Oxide in a toxicological context can be
visualized as follows:
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Caption: Inferred toxicological relationship between Bilastine and Bilastine N-Oxide.

Conclusion

The parent compound, Bilastine, has been shown to have an excellent preclinical safety profile.
It is well-tolerated in acute, subchronic, and chronic toxicity studies, is not carcinogenic, and
has no adverse effects on reproduction or development at high dose levels. While there is a
lack of direct toxicological data for its metabolite, Bilastine N-Oxide, the available information
on Bilastine's minimal metabolism and high safety margin suggests that Bilastine N-Oxide is
unlikely to pose a significant toxicological risk. However, in the absence of direct experimental
data, this remains a scientific inference. Further studies specifically on the toxicological profile
of Bilastine N-Oxide would be required for a definitive characterization of its safety.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15291705?utm_src=pdf-body-img
https://www.benchchem.com/product/b15291705?utm_src=pdf-body
https://www.benchchem.com/product/b15291705?utm_src=pdf-body
https://www.benchchem.com/product/b15291705?utm_src=pdf-body
https://www.benchchem.com/product/b15291705?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15291705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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